molecular formula C11H6ClN3O B118326 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile CAS No. 151192-45-9

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile

Cat. No.: B118326
CAS No.: 151192-45-9
M. Wt: 231.64 g/mol
InChI Key: DNPVNMWXVGADAC-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group, a phenyl group, an oxo group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpyridazine-4-one with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 6-position. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridazine derivatives with various functional groups.

    Reduction: Hydroxylated pyridazine derivatives.

    Oxidation: Phenolic pyridazine derivatives.

Scientific Research Applications

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with a similar structure but lacking the chloro, oxo, phenyl, and carbonitrile substituents.

    Pyridazinone: A derivative with an oxo group at the 3-position and various substituents at other positions.

    Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.

Uniqueness

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential for nucleophilic substitution reactions, while the oxo and carbonitrile groups contribute to its versatility in synthetic applications .

Properties

IUPAC Name

6-chloro-4-oxo-3-phenylpyridazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-6-9(16)11(14-15(10)7-13)8-4-2-1-3-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPVNMWXVGADAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=CC2=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598508
Record name 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151192-45-9
Record name 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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